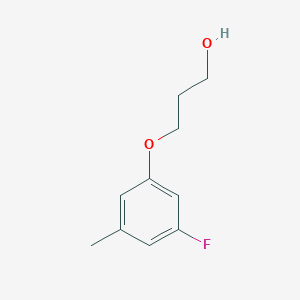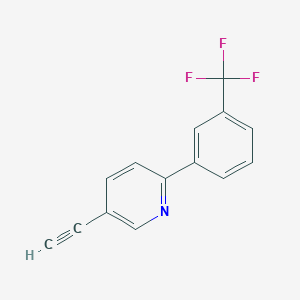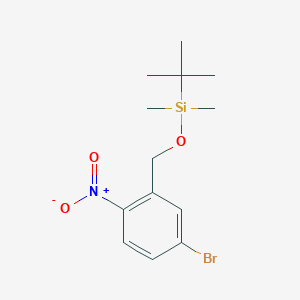
(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a fluorine atom at the 5-position, and a morpholino group attached to the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-fluoropyridine and morpholine.
Formation of Intermediate: The 2-bromo-5-fluoropyridine is reacted with a suitable reagent to introduce the methanone group. This step often involves the use of a chlorinating agent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride intermediate.
Coupling Reaction: The acyl chloride intermediate is then reacted with morpholine to form the final product, this compound. This reaction is typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation and Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, Na2CO3), solvents (e.g., toluene, DMF).
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation and Reduction: Formation of alcohol or reduced derivatives.
Coupling Reactions: Formation of biaryl or more complex structures.
Applications De Recherche Scientifique
(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The morpholino group contributes to its solubility and bioavailability. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-5-chloropyridin-4-yl)(morpholino)methanone
- (2-Bromo-5-methylpyridin-4-yl)(morpholino)methanone
- (2-Bromo-5-iodopyridin-4-yl)(morpholino)methanone
Uniqueness
(2-Bromo-5-fluoropyridin-4-yl)(morpholino)methanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogenated derivatives. The combination of bromine and fluorine atoms in the pyridine ring makes it a valuable intermediate in the synthesis of diverse organic compounds.
Propriétés
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-9-5-7(8(12)6-13-9)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHKNFWKAQXAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














